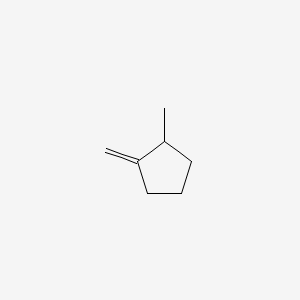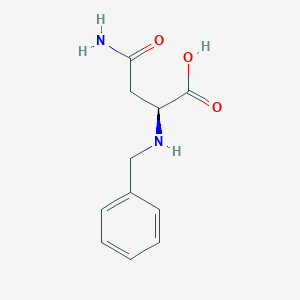
N~2~-Benzyl-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Benzyl-L-asparagine is a derivative of the amino acid asparagine, where a benzyl group is attached to the nitrogen atom at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~2~-Benzyl-L-asparagine can be synthesized through the reaction of L-asparagine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure high yield and purity . Another method involves the use of benzyl chloroformate as a protecting group for the amino group of L-asparagine, followed by deprotection under acidic conditions .
Industrial Production Methods
Industrial production of N2-Benzyl-L-asparagine often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-Benzyl-L-asparagine undergoes several types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN~3~) or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N2-benzyl-L-aspartic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N~2~-Benzyl-L-asparagine has several scientific research applications:
Mécanisme D'action
N~2~-Benzyl-L-asparagine exerts its effects through several mechanisms:
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Asparagine: The parent compound, essential for protein synthesis.
N~2~-Benzyl-L-aspartic acid: A reduction product of N2-Benzyl-L-asparagine.
N-Benzyloxycarbonyl-L-asparagine: A protected form used in peptide synthesis.
Uniqueness
N~2~-Benzyl-L-asparagine is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its parent compound, L-asparagine.
Propriétés
Numéro CAS |
46741-77-9 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(2S)-4-amino-2-(benzylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-10(14)6-9(11(15)16)13-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16)/t9-/m0/s1 |
Clé InChI |
IYPFHQCBXITDFG-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN[C@@H](CC(=O)N)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CNC(CC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)
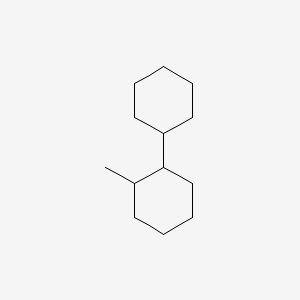


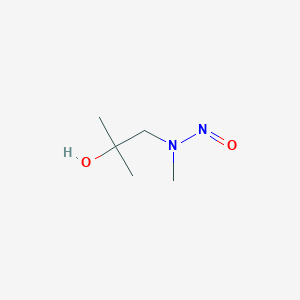
![2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14668901.png)
![3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14668902.png)
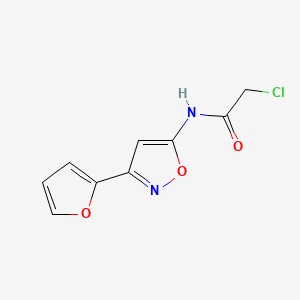
![1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14668913.png)
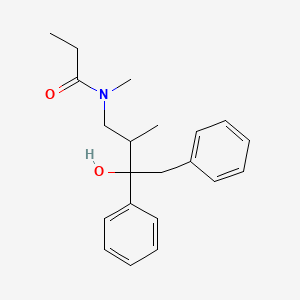
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)

